N-(2-Acetyl-4-iodo-6-methylphenyl)-2,2,2-trifluoroacetamide
Overview
Description
N-(2-Acetyl-4-iodo-6-methylphenyl)-2,2,2-trifluoroacetamide, also known as 2-AIMT, is a fluorinated derivative of acetamide and a member of the acylate family. It is an important compound in the field of synthetic chemistry and has many applications in scientific research.
Scientific Research Applications
Electrophilic Fluorination
N-(2-Acetyl-4-iodo-6-methylphenyl)-2,2,2-trifluoroacetamide has potential applications in electrophilic fluorination. Research has shown the effectiveness of similar trifluoroacetamide compounds in fluorinating various organic substrates under mild conditions (Banks, Besheesh, & Tsiliopoulos, 1996).
Oxidative Iodoamidation
This chemical compound is likely useful in the oxidative iodoamidation of alkenes and dienes. Studies on related trifluoroacetamides have demonstrated their capability to produce iodoamidation products, showcasing their potential in synthetic organic chemistry (Shainyan, Moskalik, Astakhova, Sterkhova, & Ushakov, 2015).
Trifluoroacetylation of Functional Groups
Trifluoroacetamide derivatives, including N-(2-Acetyl-4-iodo-6-methylphenyl)-2,2,2-trifluoroacetamide, have been used for trifluoroacetylation of amine, hydroxyl, and thiol groups. This process is valuable in producing neutral trifluoroacetamides, which are useful in various chemical analyses and syntheses (Donike, 1973).
Antibacterial Agent Synthesis
Compounds structurally similar to N-(2-Acetyl-4-iodo-6-methylphenyl)-2,2,2-trifluoroacetamide have been evaluated as potential antibacterial agents. These include fluorine-substituted amino-1,2,4-triazines, indicating a possible avenue for exploring the antibacterial properties of this compound (Alharbi & Alshammari, 2019).
Radiosynthesis Applications
Related trifluoroacetamide derivatives have been used in the radiosynthesis of herbicides and safeners, suggesting potential applications in the study of their metabolism and action mechanisms (Latli & Casida, 1995).
Cyclopalladation Studies
Research on anilines similar to N-(2-Acetyl-4-iodo-6-methylphenyl)-2,2,2-trifluoroacetamide has contributed to the understanding of cyclopalladation processes, which are essential in the field of organometallic chemistry (Mossi, Klaus, & Rys, 1992).
properties
IUPAC Name |
N-(2-acetyl-4-iodo-6-methylphenyl)-2,2,2-trifluoroacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3INO2/c1-5-3-7(15)4-8(6(2)17)9(5)16-10(18)11(12,13)14/h3-4H,1-2H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZFPBKVWOWDSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C(F)(F)F)C(=O)C)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Acetyl-4-iodo-6-methylphenyl)-2,2,2-trifluoroacetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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